molecular formula C12H13Cl2N5OS B12148895 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide CAS No. 378760-15-7

2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B12148895
CAS No.: 378760-15-7
M. Wt: 346.2 g/mol
InChI Key: DIKLTGYDCIIIBB-UHFFFAOYSA-N
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Description

Acetamide, 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3,4-dichlorophenyl)- is a complex organic compound with the molecular formula C12H13Cl2N5OS This compound is characterized by the presence of a triazole ring, a dichlorophenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3,4-dichlorophenyl)- typically involves multiple steps. One common method includes the reaction of 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol with 3,4-dichloroaniline in the presence of acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the purification of intermediates and the final product through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3,4-dichlorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled pH, temperature, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Acetamide, 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3,4-dichlorophenyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3,4-dichlorophenyl)- involves its interaction with specific molecular targets. The triazole ring is known to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • **Acetamide, 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3,4-dichlorophenyl)-
  • **Acetamide, 2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(3,4-dichlorophenyl)-

Uniqueness

The uniqueness of Acetamide, 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3,4-dichlorophenyl)- lies in its specific substitution pattern on the triazole ring and the presence of the dichlorophenyl group. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

378760-15-7

Molecular Formula

C12H13Cl2N5OS

Molecular Weight

346.2 g/mol

IUPAC Name

2-[(4-amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide

InChI

InChI=1S/C12H13Cl2N5OS/c1-2-10-17-18-12(19(10)15)21-6-11(20)16-7-3-4-8(13)9(14)5-7/h3-5H,2,6,15H2,1H3,(H,16,20)

InChI Key

DIKLTGYDCIIIBB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(N1N)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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